molecular formula C18H18N4OS B2820295 (Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one CAS No. 1174906-35-4

(Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one

Cat. No. B2820295
CAS RN: 1174906-35-4
M. Wt: 338.43
InChI Key: GXSKFMAVIDTSJG-SXGWCWSVSA-N
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Description

(Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One significant application of similar chemical compounds is their antimicrobial activity. For example, a study conducted by El-Sonbati et al. (2016) on Schiff base supramolecular and its metal complexes, which bear structural resemblance to the compound , found notable antimicrobial properties. These complexes showed efficacy against various bacterial and fungal species, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and others (El-Sonbati et al., 2016).

Anticancer Activity

Compounds structurally related to the given chemical have shown potential as anticancer agents. For instance, Liu et al. (2009) synthesized novel derivatives that exhibited strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer lines (Liu et al., 2009). Additionally, Xu et al. (2021) explored a tetrahydroisoquinoline derivative's anticancer effects on breast and prostate cancer cells, demonstrating its potential for cancer treatment (Xu et al., 2021).

Electroluminescent Materials

Compounds with a similar structure have been investigated for their use in electroluminescent materials. Yu et al. (2003) studied the electroluminescent properties of a zinc(II) complex that might share some characteristics with the given compound. This research revealed potential applications in organic light-emitting diodes (LEDs) (Yu et al., 2003).

Chemical Sensing and Imaging

Chemical compounds similar to the given chemical have been utilized in the development of chemical sensors. For instance, Kasirajan et al. (2017) created a colorimetric fluorescent chemosensor based on a pyrazoline structure, demonstrating selective detection of Zn2+ ions and application in live cell imaging (Kasirajan et al., 2017).

properties

IUPAC Name

(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-15(10-21(2)20-12)9-16-17(23)19-18(24-16)22-8-7-13-5-3-4-6-14(13)11-22/h3-6,9-10H,7-8,11H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSKFMAVIDTSJG-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one

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